molecular formula C17H16ClN3O2 B2407403 1-(3-Chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea CAS No. 922950-79-6

1-(3-Chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea

Cat. No.: B2407403
CAS No.: 922950-79-6
M. Wt: 329.78
InChI Key: LWQORKNQRFXBIU-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both chlorophenyl and oxopyrrolidinyl groups in its structure suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves the reaction of 3-chlorophenyl isocyanate with 3-(2-oxopyrrolidin-1-yl)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the oxopyrrolidinyl group may enhance binding affinity through hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-phenylurea: Lacks the oxopyrrolidinyl group, potentially resulting in different biological activity.

    1-(3-Chlorophenyl)-3-(3-methylphenyl)urea: The presence of a methyl group instead of the oxopyrrolidinyl group may alter its chemical properties and reactivity.

Uniqueness

1-(3-Chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea is unique due to the combination of the chlorophenyl and oxopyrrolidinyl groups, which may confer distinct chemical and biological properties compared to other urea derivatives.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-12-4-1-5-13(10-12)19-17(23)20-14-6-2-7-15(11-14)21-9-3-8-16(21)22/h1-2,4-7,10-11H,3,8-9H2,(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQORKNQRFXBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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